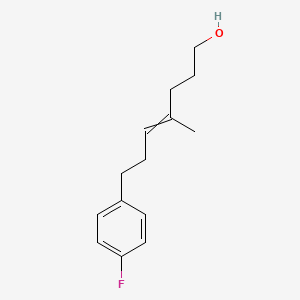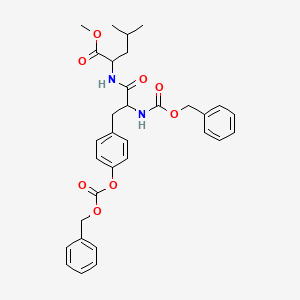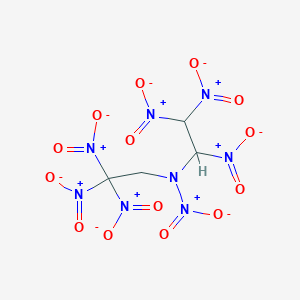![molecular formula C14H19NO B14177933 1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine CAS No. 917957-69-8](/img/structure/B14177933.png)
1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethenyl group.
Substitution with the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction, where a methoxymethyl halide reacts with the phenyl group under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. The methoxymethyl group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
1-{1-[2-(Methoxymethyl)phenyl]ethyl}pyrrolidine: Similar structure but with an ethyl group instead of an ethenyl group.
1-{1-[2-(Methoxymethyl)phenyl]ethenyl}piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-{1-[2-(Methoxymethyl)phenyl]ethenyl}morpholine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine is unique due to the combination of the pyrrolidine ring and the methoxymethyl-substituted phenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
917957-69-8 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
1-[1-[2-(methoxymethyl)phenyl]ethenyl]pyrrolidine |
InChI |
InChI=1S/C14H19NO/c1-12(15-9-5-6-10-15)14-8-4-3-7-13(14)11-16-2/h3-4,7-8H,1,5-6,9-11H2,2H3 |
Clé InChI |
SGUDIKHNWRFSDZ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=CC=C1C(=C)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)



![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)

![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)


![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)



